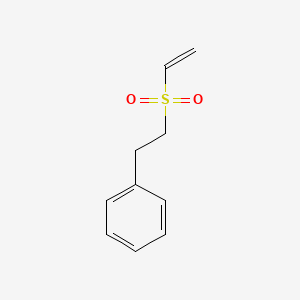![molecular formula C12H11N3OS2 B14004030 N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide CAS No. 14901-11-2](/img/structure/B14004030.png)
N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- is a complex organic compound that features a benzamide core structure with a thiazole ring substitution. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- typically involves the reaction of benzamide with a thiazole derivative under specific conditions. . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, dimethylformamide
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, its antibacterial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
BENZAMIDE,N-[[(4-METHYL-2-THIAZOLYL)AMINO]THIOXOMETHYL]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
14901-11-2 |
|---|---|
Formule moléculaire |
C12H11N3OS2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-7-18-12(13-8)15-11(17)14-10(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) |
Clé InChI |
HBEPPLPZWCJWJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=CC=C2 |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

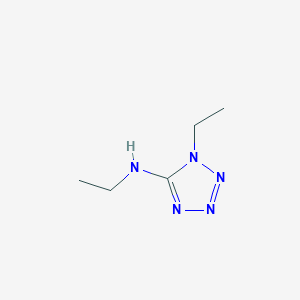
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
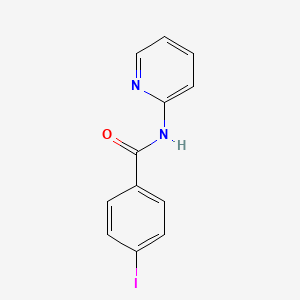
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
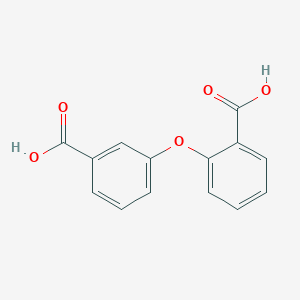


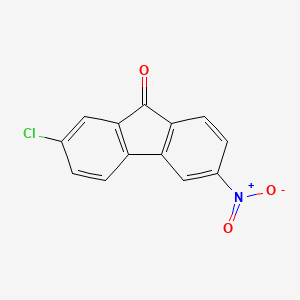

![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)
